
2-Fluoro-1-phenyl-4-(4-propylphenyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluoro-1-phenyl-4-(4-propylphenyl)benzene, also known as 4'-fluoro-α-PPP, is a research chemical that belongs to the phenylpropylamine class. It is a derivative of the well-known stimulant drug, amphetamine, and has been studied for its potential use in scientific research and medicine.
Mécanisme D'action
The exact mechanism of action of 2-Fluoro-1-phenyl-4-(4-propylphenyl)benzene is not fully understood. However, it is believed to work by increasing the release of dopamine and norepinephrine in the brain, which leads to increased alertness and focus. It may also inhibit the reuptake of these neurotransmitters, which prolongs their effects.
Effets Biochimiques Et Physiologiques
2-Fluoro-1-phenyl-4-(4-propylphenyl)benzene has been shown to have stimulant effects on the central nervous system. It increases wakefulness, alertness, and focus, and can also cause feelings of euphoria and increased sociability. However, it can also cause side effects such as increased heart rate, blood pressure, and body temperature, as well as decreased appetite and insomnia.
Avantages Et Limitations Des Expériences En Laboratoire
2-Fluoro-1-phenyl-4-(4-propylphenyl)benzene has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high purity yield. Additionally, it has been shown to have stimulant effects similar to amphetamines, which makes it a potential candidate for the development of new drugs for ADHD and narcolepsy. However, 2-Fluoro-1-phenyl-4-(4-propylphenyl)benzene also has limitations for use in lab experiments. It can cause side effects such as increased heart rate and blood pressure, which can affect the results of experiments. Additionally, its exact mechanism of action is not fully understood, which makes it difficult to study.
Orientations Futures
There are several future directions for the study of 2-Fluoro-1-phenyl-4-(4-propylphenyl)benzene. One potential direction is the development of new drugs for the treatment of ADHD and narcolepsy. Additionally, 2-Fluoro-1-phenyl-4-(4-propylphenyl)benzene could be studied for its potential use in the development of new antidepressant and antipsychotic drugs. Further research is needed to fully understand the mechanism of action and potential side effects of this compound.
Applications De Recherche Scientifique
2-Fluoro-1-phenyl-4-(4-propylphenyl)benzene has been studied for its potential use in scientific research and medicine. It has been shown to have stimulant properties similar to amphetamines, which makes it a potential candidate for the treatment of attention deficit hyperactivity disorder (ADHD) and narcolepsy. Additionally, 2-Fluoro-1-phenyl-4-(4-propylphenyl)benzene has been studied for its potential use in the development of new antidepressant and antipsychotic drugs.
Propriétés
Numéro CAS |
95379-25-2 |
|---|---|
Nom du produit |
2-Fluoro-1-phenyl-4-(4-propylphenyl)benzene |
Formule moléculaire |
C21H19F |
Poids moléculaire |
290.4 g/mol |
Nom IUPAC |
2-fluoro-1-phenyl-4-(4-propylphenyl)benzene |
InChI |
InChI=1S/C21H19F/c1-2-6-16-9-11-17(12-10-16)19-13-14-20(21(22)15-19)18-7-4-3-5-8-18/h3-5,7-15H,2,6H2,1H3 |
Clé InChI |
KLYUOIDZTZVDLE-UHFFFAOYSA-N |
SMILES |
CCCC1=CC=C(C=C1)C2=CC(=C(C=C2)C3=CC=CC=C3)F |
SMILES canonique |
CCCC1=CC=C(C=C1)C2=CC(=C(C=C2)C3=CC=CC=C3)F |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


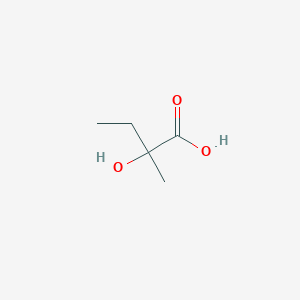
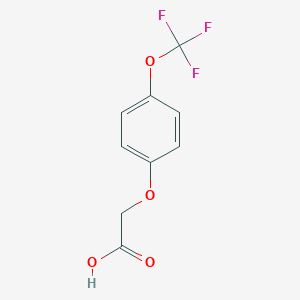
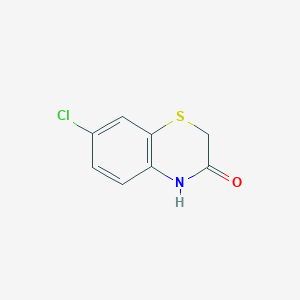
![Carbonic acid, 1,3-dimethyl-4-[3-(1-methylethoxy)phenyl]-4-piperidinyl ethyl ester](/img/structure/B188766.png)
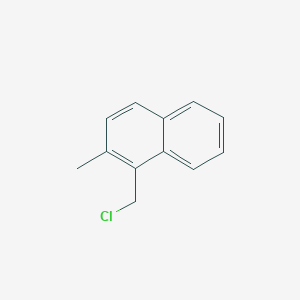
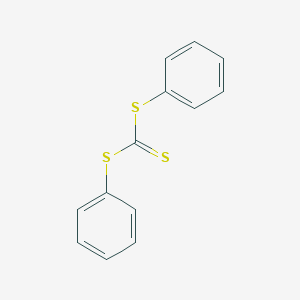
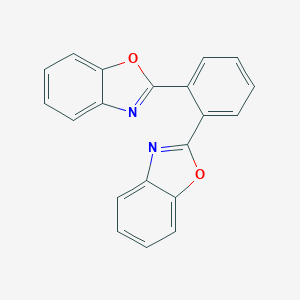
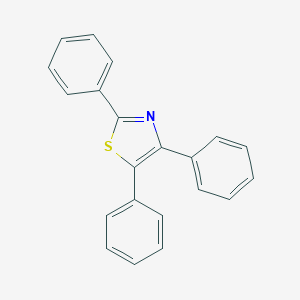
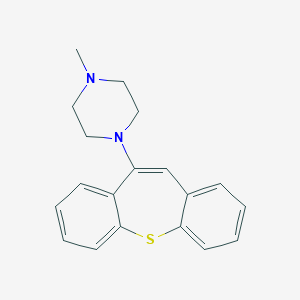
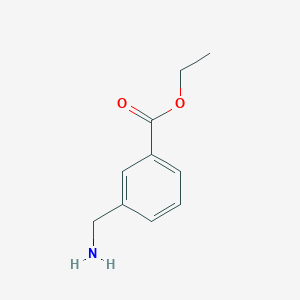
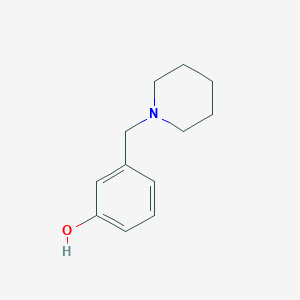
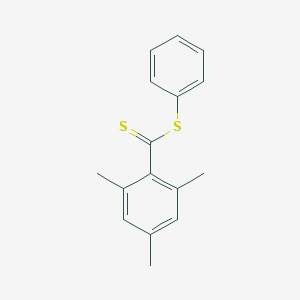
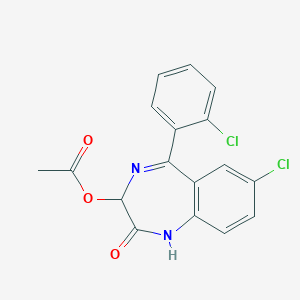
![5-[2-(Trifluoromethyl)phenyl]furan-2-carbaldehyde](/img/structure/B188781.png)